molecular formula C18H21ClN2O2 B2414500 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 953996-45-7

4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2414500
CAS No.: 953996-45-7
M. Wt: 332.83
InChI Key: MCOBWFVXTHCNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 4-chloro group and a piperidine ring that is further substituted with a furan-2-ylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. For instance, the reaction of 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent can yield the desired piperidine intermediate.

    Chlorination of Benzamide: The benzamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the 4-chloro substituent.

    Coupling Reaction: The final step involves coupling the chlorinated benzamide with the piperidine intermediate under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Biology: Used in studies involving receptor binding and signal transduction pathways.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(piperidin-4-ylmethyl)benzamide: Lacks the furan-2-ylmethyl group.

    N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Lacks the 4-chloro substituent.

    4-chloro-N-(furan-2-ylmethyl)benzamide: Lacks the piperidine ring.

Uniqueness

The presence of both the furan-2-ylmethyl group and the piperidine ring in 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide imparts unique chemical and biological properties to the compound. This combination of functional groups can enhance its binding affinity to certain receptors and influence its pharmacokinetic profile, making it distinct from other similar compounds.

Properties

IUPAC Name

4-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c19-16-5-3-15(4-6-16)18(22)20-12-14-7-9-21(10-8-14)13-17-2-1-11-23-17/h1-6,11,14H,7-10,12-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOBWFVXTHCNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.